molecular formula C17H17ClN2O5 B14690173 Benzyl hydrogen [3-(2-chloro-4-nitrophenoxy)propyl]carbonimidate CAS No. 25313-19-3

Benzyl hydrogen [3-(2-chloro-4-nitrophenoxy)propyl]carbonimidate

Cat. No.: B14690173
CAS No.: 25313-19-3
M. Wt: 364.8 g/mol
InChI Key: JUDKZCIMKLYXNM-UHFFFAOYSA-N
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Description

Benzyl hydrogen [3-(2-chloro-4-nitrophenoxy)propyl]carbonimidate is an organic compound with a complex structure that includes a benzyl group, a chlorinated nitrophenoxy group, and a carbonimidate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl hydrogen [3-(2-chloro-4-nitrophenoxy)propyl]carbonimidate typically involves multiple steps. One common method includes the reaction of benzylamine with 3-(2-chloro-4-nitrophenoxy)propyl chloride under basic conditions to form the intermediate product. This intermediate is then treated with a suitable carbonimidating agent, such as cyanogen bromide, to yield the final compound. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and degradation of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl hydrogen [3-(2-chloro-4-nitrophenoxy)propyl]carbonimidate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro and carbonyl derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide or thiols can be used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrobenzyl carbonimidate derivatives, while reduction can produce aminobenzyl carbonimidate derivatives.

Scientific Research Applications

Benzyl hydrogen [3-(2-chloro-4-nitrophenoxy)propyl]carbonimidate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl hydrogen [3-(2-chloro-4-nitrophenoxy)propyl]carbonimidate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl hydrogen [3-(2-chloro-4-nitrophenoxy)ethyl]carbonimidate
  • Benzyl hydrogen [3-(2-bromo-4-nitrophenoxy)propyl]carbonimidate
  • Benzyl hydrogen [3-(2-chloro-4-aminophenoxy)propyl]carbonimidate

Uniqueness

Benzyl hydrogen [3-(2-chloro-4-nitrophenoxy)propyl]carbonimidate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

25313-19-3

Molecular Formula

C17H17ClN2O5

Molecular Weight

364.8 g/mol

IUPAC Name

benzyl N-[3-(2-chloro-4-nitrophenoxy)propyl]carbamate

InChI

InChI=1S/C17H17ClN2O5/c18-15-11-14(20(22)23)7-8-16(15)24-10-4-9-19-17(21)25-12-13-5-2-1-3-6-13/h1-3,5-8,11H,4,9-10,12H2,(H,19,21)

InChI Key

JUDKZCIMKLYXNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCOC2=C(C=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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